molecular formula C6H9N3O2 B13181423 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Cat. No.: B13181423
M. Wt: 155.15 g/mol
InChI Key: GKKAJIBJLXDDEP-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one include other triazole derivatives such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-methoxy-1-(3-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3H,4H2,1-2H3

InChI Key

GKKAJIBJLXDDEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(=O)COC

Origin of Product

United States

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